molecular formula C6H4BrFS B1328609 2-Bromo-4-fluorothiophenol CAS No. 773853-92-2

2-Bromo-4-fluorothiophenol

Cat. No. B1328609
M. Wt: 207.07 g/mol
InChI Key: GVFIOEXUIFLGOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated thiophenes and related compounds is a topic of interest in several studies. For instance, the synthesis of highly fluorinated dithieno[3,2-b:2',3'-d]phospholes with a perfluorophenyl substituent at the phosphorus center has been achieved, and these compounds have been further modified through cross-coupling reactions . Similarly, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been explored, showing that bromine atoms can be introduced at various positions depending on the reagents and solvents used . Although these studies do not directly describe the synthesis of 2-Bromo-4-fluorothiophenol, they provide valuable information on the bromination and fluorination reactions that could be applicable.

Molecular Structure Analysis

The molecular structure and conformational preferences of halogenated phenols and thiophenols have been studied, with a focus on the intramolecular hydrogen bonding and its effects on the molecular properties . The analysis of microwave spectra of halogenated phenols has provided structural information, including the planarity of the molecules and the internal rotation barriers of the hydroxyl group . These findings can be extrapolated to understand the molecular structure of 2-Bromo-4-fluorothiophenol, which likely exhibits similar intramolecular interactions and steric effects.

Chemical Reactions Analysis

The reactivity of halogenated thiophenes and phenols is influenced by the presence of electron-withdrawing groups such as fluorine and bromine. The studies show that the substitution pattern and the position of the halogen atoms can significantly affect the optoelectronic properties and reactivity of these compounds . For example, the presence of a fluorine atom can enhance the electrophilicity of the adjacent carbon atom, facilitating nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated thiophenols are determined by their molecular structure and the nature of the substituents. The electron-withdrawing effects of fluorine and bromine can lead to a decrease in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, affecting the optoelectronic properties . The electrochemical properties of related compounds, such as supercrowded tetraferrocenylthiophene, have been investigated, revealing multiple reversible electron-transfer processes . These studies suggest that 2-Bromo-4-fluorothiophenol may also exhibit unique electrochemical behavior due to the influence of the halogen substituents.

Scientific Research Applications

Chemistry and Pharmacokinetics

2-Bromo-4-fluorothiophenol, known as DuP697, is a selective cyclooxygenase-2 (COX-2) inhibitor. Its use led to the discovery of a new class of COX-2 inhibitors, terphenyls, which are superior alternatives to the diarylthiophenes class (Pinto et al., 1996).

Electronic Properties in Polythiophenes

3-Fluoro-4-hexylthiophene, a related compound, has been synthesized and used in studies to tune the electronic properties of conjugated polythiophenes. This demonstrates its potential in the development of electronic materials (Gohier et al., 2013).

Synthesis of Fluorinated Compounds

2-Bromo-3-chlorothiophene, closely related to 2-Bromo-4-fluorothiophenol, has been used in synthesizing 3-fluorothiophene, showcasing its versatility in chemical synthesis (Kassmi et al., 1994).

Pharmacological Potential

Compounds such as 2-bromothiophenol have been explored for their potential as antidepressants, indicating the pharmacological relevance of bromo-fluorothiophenol derivatives (Kmoníček et al., 1991).

Surface Chemistry and Films

Studies have shown that halo-substituted thiophenols like p-fluorothiophenol form ordered islands on surfaces, contributing to our understanding of surface chemistry and molecular patterning (Wong et al., 2004).

Reactivity with Nucleophiles

The reactivity of fluorinated thiophenes like 2-fluoro-5-nitrothiophene with nucleophiles like sodium thiophenoxide and piperidine has been studied, providing insights into their chemical reactivity and potential applications (Guanti et al., 1975).

Safety And Hazards

2-Bromo-4-fluorothiophenol can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFIOEXUIFLGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650171
Record name 2-Bromo-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorothiophenol

CAS RN

773853-92-2
Record name 2-Bromo-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-fluorobenzene-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Zhang, S Zhang - Tetrahedron Letters, 2023 - Elsevier
… Smooth progress was observed when utilizing 2-bromo-4-fluorothiophenol and 2-bromo-4-(trifluoromethyl)benzenethiol, yielding products 3u and 3w with corresponding yields of 17% …
Number of citations: 2 www.sciencedirect.com

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